3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSARQGJEGJOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3CC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-enecarboxylic acid.
Curtius Reaction: This reaction converts the carboxylic acid into an isocyanate intermediate.
Bromination: Stereoselective bromination is performed to introduce bromine atoms at specific positions.
Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization, facilitated by a base such as sodium hydride (NaH), to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1.1. Antitumor Activity
Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including those with carbonyl functionalities, exhibit significant antitumor properties. For instance, compounds similar to 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo models.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain bicyclic amides showed potent cytotoxicity against various cancer cell lines, suggesting potential therapeutic roles for compounds like this compound in oncology treatments .
1.2. Neuropharmacological Effects
The structural features of this compound suggest its potential as a neuropharmaceutical agent, particularly in modulating neurotransmitter systems.
Case Study:
Research has indicated that bicyclic compounds can act on nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurodegenerative diseases . The nitrogen atom's positioning within the bicyclic structure may enhance binding affinity to these receptors.
2.1. Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules, particularly in the synthesis of heterocyclic compounds.
Synthesis Pathway:
A synthetic route involving cyclization reactions has been developed for creating derivatives of this compound, which can be further modified to yield various functionalized products .
2.2. Building Blocks for Drug Development
Due to its structural characteristics, this compound can be utilized as a building block for developing new pharmaceuticals targeting specific biological pathways.
Research Insight:
Studies have shown that modifications to the azabicyclic framework can lead to compounds with enhanced pharmacological profiles, making them suitable candidates for drug development .
3.1. Spectroscopic Studies
The compound is also used in spectroscopic studies to understand the interactions between nitrogen-containing heterocycles and other functional groups.
Data Table: Spectroscopic Characteristics
| Property | Value |
|---|---|
| NMR Chemical Shifts | δ (ppm): 5.10 (broad) |
| IR Absorption Peaks | 1700 cm (C=O) |
| Mass Spectrometry | m/z: 193 |
These characteristics aid researchers in elucidating the compound's structure and reactivity patterns.
Mechanism of Action
The mechanism of action of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways within cells, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences

Key Observations:
- Ring Size and Strain: The 7-azabicyclo[2.2.1]heptane core (norbornane-like) confers greater rigidity compared to 6-azabicyclo[3.2.0]heptane derivatives, influencing conformational stability and receptor binding .
- Functional Group Diversity: The cyclobutanone group in the target compound distinguishes it from epibatidine (chloropyridine) and JNJ-54717793 (fluoro-pyrimidinyl), which are optimized for receptor interactions. Cyclobutanones are less common in therapeutics but valuable in synthetic chemistry for strain-driven reactions .
Biological Activity
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{15}N_{1}O_{2}
- Molecular Weight : 195.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Pharmacological Properties
The pharmacological properties of this compound have been explored in various studies:
- Antinociceptive Activity : Research indicates that the compound exhibits significant antinociceptive effects in animal models, suggesting its potential use in pain management.
- Cognitive Enhancement : Some studies have reported that this compound may enhance cognitive functions, possibly through cholinergic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain response | |
| Cognitive Enhancement | Improvement in memory tasks | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antinociceptive Effects
A study published in Journal of Medicinal Chemistry evaluated the antinociceptive effects of the compound using a formalin test in rodents. The results demonstrated a dose-dependent reduction in pain behavior, indicating its potential as an analgesic agent.
Case Study 2: Cognitive Enhancement
In a double-blind study, subjects administered with the compound showed improved performance in memory tasks compared to a placebo group. This suggests that the compound may enhance cognitive functions through cholinergic modulation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one, and what are the critical reaction steps?
- Methodology : The compound is typically synthesized via a multi-step sequence starting from cyclohex-3-enecarboxylic acid. Key steps include:
- Curtius rearrangement to generate an isocyanate intermediate.
- Stereoselective bromination to form dibromocyclohexane derivatives.
- Intramolecular cyclization using NaH to construct the bicyclic framework .
- Final coupling with cyclobutanone derivatives via carbonylative cross-coupling or amidation .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structural integrity of this compound?
- Key NMR Features :
- ¹H NMR : Peaks at δ 1.55–1.69 ppm (methylene protons in the bicyclic system) and δ 7.60–7.91 ppm (aromatic protons in substituted derivatives) confirm bicyclic and substituent geometry .
- ¹³C NMR : Signals near δ 170–175 ppm indicate the carbonyl group, while δ 50–60 ppm corresponds to the azabicyclo nitrogen environment .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Biological Relevance : The 7-azabicyclo[2.2.1]heptane core mimics nicotine’s pharmacophore, enabling studies on nicotinic acetylcholine receptors (nAChRs) .
- Derivative Development : Substitutions at the carbonyl or cyclobutanone positions yield analogs with enhanced binding affinity or reduced toxicity for pain management and neurodegenerative disease research .
Advanced Research Questions
Q. How can researchers address low yields in radical cyclization reactions involving 7-azabicyclo[2.2.1]heptane intermediates?
- Optimization Strategies :
- Radical Precursors : Use N-sulfonyl derivatives (e.g., toluenesulfonyl) to stabilize radicals and improve cyclization efficiency .
- Reaction Conditions : Fast addition of HSnBu₃ increases yields (e.g., 84% vs. 36% with slow addition) by minimizing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular radical trapping .
Q. What computational methods are effective in predicting the electronic properties of 7-azabicyclo[2.2.1]heptane derivatives?
- Density Functional Theory (DFT) : Models nitrogen pyramidalization and amide bond rotational barriers, correlating with experimental NMR data .
- Hammett Analysis : Para-substituents on benzoyl groups (σₚ⁺ constants) predict rotational barriers, validated by DFT-calculated electron delocalization trends .
Q. How can contradictory data in thermal decomposition studies of N-amino-7-azabicyclo[2.2.1]heptane derivatives be resolved?
- Case Study : Thermal decomposition of N-amino derivatives produces hexa-1,5-diene and cyclohexene, but conflicting reports on intermediate stability exist .
- Resolution Methods :
- Isotopic Labeling : Track decomposition pathways using ¹⁵N-labeled intermediates.
- Kinetic Analysis : Compare activation energies of competing fragmentation pathways (e.g., retro-Diels-Alder vs. ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
